(R)-3-hydroxytetradecanoic acid (CAS 28715-21-1) is a naturally occurring, enantiopure β-hydroxy fatty acid that serves as the primary acyl building block in the chemical synthesis of Gram-negative bacterial Lipid A mimetics and Toll-like receptor 4 (TLR4) modulators [1]. In commercial procurement and pharmaceutical manufacturing, its value is defined by its strict stereochemical fidelity, which is an absolute requirement for proper receptor binding in the TLR4/MD-2 complex. Unlike crude biological extracts, this enantiopure precursor enables the bottom-up synthesis of homogeneous glucopyranosyl lipid adjuvants (GLAs) and other immunostimulants with highly reproducible physicochemical properties, defined critical micelle concentrations (CMCs), and predictable toxicity profiles [1].
Substituting enantiopure (R)-3-hydroxytetradecanoic acid with its racemic counterpart, the (S)-enantiomer, or biologically derived lipopolysaccharide (LPS) extracts leads to catastrophic failures in both synthetic yield and biological function. The (S)-enantiomer adopts an inverted binding mode within the TLR4/MD-2 pocket, frequently resulting in complete loss of immunostimulatory activity or unintended competitive antagonism [1]. Furthermore, racemic mixtures yield complex diastereomeric libraries during glycolipid synthesis, requiring prohibitive downstream purification and causing unpredictable shifts in critical micelle concentrations (CMCs) that destabilize adjuvant formulations [2]. Procurement of natural LPS extracts as a substitute introduces unacceptable chain-length heterogeneity (e.g., mixed C12, C14, and C16 chains) and variable endotoxicity, disqualifying them from stringent pharmaceutical or well-defined biological assay workflows [1].
The biological activity of synthetic Lipid A analogs is fundamentally dependent on the (R)-configuration of the 3-hydroxy fatty acid chains. When incorporated into synthetic glucopyranosyl lipid adjuvants (GLAs), the (R)-3-hydroxytetradecanoic acid enables potent, MyD88- and TRIF-dependent TLR4 activation comparable to natural E. coli Lipid A [1]. In contrast, substitution with the (S)-enantiomer results in an inverted binding orientation within the hydrophobic pocket of the MD-2 co-receptor. This structural misalignment causes the (S)-derived analogs to act as weak antagonists or remain biologically inert, failing to induce the necessary cytokine profiles (e.g., TNF-α, IL-10) required for adjuvant efficacy [1].
| Evidence Dimension | TLR4 Receptor Activation / Agonism |
| Target Compound Data | (R)-enantiomer derivatives act as potent TLR4 agonists, inducing strong cytokine responses |
| Comparator Or Baseline | (S)-enantiomer derivatives act as biologically inert compounds or TLR4 antagonists |
| Quantified Difference | Binary shift from potent agonism to antagonism/inactivity based solely on stereochemistry |
| Conditions | In vitro human reporter cell lines and synthetic GLA formulation assays |
Procurement of the exact (R)-enantiomer is non-negotiable for synthesizing active vaccine adjuvants, as the (S)-form completely abolishes the target biological activity.
The stereocenter of the β-hydroxy fatty acid dictates the self-assembly and micellization behavior of the resulting glycolipids in aqueous environments. In studies of structurally analogous rhamnolipids at pH 8, glycolipids synthesized with the (R)-enantiomer exhibit a predictable critical micelle concentration (CMC) of approximately 500 μM [1]. Conversely, the use of the (S)-enantiomer drastically disrupts lipid packing, increasing the CMC to 1.8 mM [1]. Racemic mixtures also exhibit elevated and unpredictable CMC values. This >3.5-fold difference in micellization threshold directly impacts the encapsulation efficiency, solubility, and stability of lipid-based vaccine formulations and nanoparticle delivery systems.
| Evidence Dimension | Critical Micelle Concentration (CMC) at pH 8 |
| Target Compound Data | (R)-enantiomer derived glycolipids exhibit a CMC of ~500 μM |
| Comparator Or Baseline | (S)-enantiomer derived glycolipids exhibit a CMC of 1.8 mM |
| Quantified Difference | >3.5-fold increase in CMC for the (S)-enantiomer |
| Conditions | Aqueous phosphate-buffer saline solutions, pH 8 |
Formulators must procure the (R)-enantiomer to ensure consistent micelle formation and stable dosing in lipid-based drug delivery and adjuvant systems.
Commercial biologically sourced Lipid A (e.g., from Salmonella or E. coli) contains a heterogeneous mixture of acyl chains, typically ranging from C12 to C16, which causes batch-to-batch variability in endotoxicity and inflammatory response [1]. Utilizing synthetic (R)-3-hydroxytetradecanoic acid as a defined precursor allows for the total synthesis of monophosphoryl lipid A (MPLA) and other GLAs with absolute compositional homogeneity (strictly C14 chains at the 2 and 3 positions) [1]. This defined structure is a regulatory prerequisite for modern pharmaceutical adjuvants, ensuring a consistent safety profile with high immunostimulation and low systemic toxicity, which cannot be achieved using crude LPS extracts.
| Evidence Dimension | Acyl Chain Composition and Product Purity |
| Target Compound Data | Synthetic (R)-3-hydroxytetradecanoic acid yields 100% homogeneous C14 β-hydroxy chains |
| Comparator Or Baseline | Biologically extracted Lipid A yields a heterogeneous mixture of C12, C14, and C16 chains |
| Quantified Difference | Complete elimination of structural variants and batch-to-batch endotoxin variability |
| Conditions | Bottom-up chemical synthesis of pharmaceutical-grade GLAs |
For GMP manufacturing and regulatory compliance, buyers must use the pure synthetic precursor to avoid the severe toxicity and reproducibility risks associated with biological extracts.
This compound is the mandatory precursor for synthesizing monophosphoryl lipid A (MPLA) and synthetic glucopyranosyl lipid adjuvants (GLAs). Its precise (R)-stereochemistry is strictly required to trigger TRIF-biased TLR4 stimulation with low systemic toxicity, ensuring the final adjuvant meets pharmaceutical safety and efficacy standards [1].
By serving as a structurally exact baseline, it allows medicinal chemists to rationally design lipid A mimetics (e.g., by modifying the phosphorylation state or secondary acyl chains) to create targeted TLR4 antagonists for treating severe sepsis and inflammatory disorders [1].
As a pure, structurally defined molecule, it is utilized to synthesize analytical standards for Limulus amebocyte lysate (LAL) assays and mass spectrometry. This replaces heterogeneous biological LPS standards that suffer from lot-to-lot variability, ensuring highly reproducible quantification of endotoxins in pharmaceutical quality control [1].
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